4-(1-Fluorocyclobutyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4-(1-fluorocyclobutyl)benzaldehyde |
InChI |
InChI=1S/C11H11FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,8H,1,6-7H2 |
InChI Key |
MSQMVMWAFOPWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C=O)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood
NMR spectroscopy stands as a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(1-Fluorocyclobutyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive analysis of its distinct structural features.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides critical insights into the types and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the cyclobutyl ring are expected. The aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The integration of these signals would correspond to four protons. The protons on the cyclobutyl ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to the adjacent fluorine atom. These signals would be found in the aliphatic region of the spectrum. The aldehydic proton, being highly deshielded by the adjacent carbonyl group, would appear as a singlet or a finely split multiplet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. hmdb.cadocbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehydic H | 9.8 - 10.1 | s | 1H |
| Aromatic H | 7.5 - 7.9 | m | 4H |
Note: Predicted values are based on analogous structures and general NMR principles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Complementing the information from ¹H NMR, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. hmdb.caoregonstate.edu The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the cyclobutyl group and the carbon bearing the aldehyde group showing distinct shifts from the other aromatic carbons. The carbon atom of the cyclobutyl ring bonded to the fluorine atom would exhibit a significant downfield shift and would be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The other cyclobutyl carbons would resonate in the aliphatic region, with their chemical shifts influenced by their proximity to the fluorine atom and the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 193 |
| C-CHO (Aromatic) | 135 - 140 |
| C-F (Cyclobutyl) | 90 - 100 (d, ¹JCF) |
| Aromatic CH | 125 - 132 |
Note: Predicted values are based on analogous structures and general NMR principles. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing
¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single signal corresponding to the fluorine atom on the cyclobutyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent protons on the cyclobutyl ring, providing valuable data on the connectivity and stereochemistry of the fluorinated center. The coupling constants (J-values) between the fluorine and proton nuclei can help in determining the through-bond and through-space relationships between these atoms.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the formyl group (CHO), the fluorine atom, or cleavage of the cyclobutyl ring. The observation of a fragment ion corresponding to the benzoyl cation or the fluorocyclobutyl cation would provide strong evidence for the proposed structure. Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural motifs within the molecule.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Strength Analysis
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. rsc.org A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. docbrown.info The C-H stretching vibrations of the aldehyde group typically appear as a pair of bands in the region of 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclobutyl ring will appear just below 3000 cm⁻¹. The C-F stretching vibration of the fluorocyclobutyl group is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The presence and position of these characteristic bands provide definitive evidence for the key functional groups within the molecule. rsc.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Aldehyde C-H Stretch | 2700 - 2900 | Weak (two bands) |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
Note: Expected values are based on typical ranges for the respective functional groups.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
The electronic absorption spectrum of a molecule provides critical insights into its conjugated systems and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the key chromophore is the benzaldehyde (B42025) group. The UV-Vis spectrum of benzaldehyde in a non-polar solvent typically exhibits a strong absorption band around 240-250 nm, which is attributed to the π → π* transition of the aromatic ring. A weaker, longer-wavelength absorption, corresponding to the n → π* transition of the carbonyl group, is also observed, often appearing as a shoulder or a separate band in the region of 270-290 nm. nist.gov
It is anticipated that the π → π* transition may undergo a slight bathochromic (red) or hypsochromic (blue) shift depending on the net electronic effect of the substituent. A bathochromic shift would suggest an extension of the conjugation or a net electron-donating character, while a hypsochromic shift would indicate a disruption of conjugation or a net electron-withdrawing effect. Similarly, the n → π* transition is sensitive to the electronic environment of the carbonyl group. An increase in the electron density on the carbonyl oxygen would lead to a hypsochromic shift of the n → π* band.
Detailed research findings on the specific absorption maxima (λmax) and molar absorptivity (ε) for this compound are required to definitively characterize its electronic properties.
Interactive Data Table: Expected UV-Vis Absorption Data for Benzaldehyde Derivatives
| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Reference |
| Benzaldehyde | Hexane | ~244 | ~282 | nist.gov |
| 4-Fluorobenzaldehyde (B137897) | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available |
X-ray Diffraction (XRD) for Crystalline Nature and Lattice Alterations
X-ray diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal XRD analysis would provide the most definitive structural information. This would allow for the precise determination of the conformation of the cyclobutyl ring and its orientation relative to the phenyl ring. The C-F bond length and the geometry around the fluorinated carbon atom would also be accurately measured. Furthermore, XRD analysis would reveal the packing of the molecules in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions, which govern the supramolecular architecture.
In the absence of a single crystal, powder XRD could be employed to assess the crystalline nature of the bulk material and to identify its characteristic diffraction peaks (2θ values). These peaks are unique to a specific crystalline phase and can be used for phase identification and purity assessment. Any alterations in the crystal lattice due to the introduction of the 1-fluorocyclobutyl group, compared to simpler benzaldehyde derivatives, would be reflected in the positions and intensities of the diffraction peaks.
A crystallographic study on a related compound, 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, demonstrated the power of XRD in elucidating its monoclinic unit cell and the role of C-H···O bonds and π···π interactions in its crystal packing. northeastern.edu Similar detailed analysis for this compound would be invaluable.
Interactive Data Table: Hypothetical XRD Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |
| Key Intermolecular Interactions | Data not available |
Crystallographic Analysis and Solid State Structural Investigations
Single-Crystal X-ray Diffraction for Molecular Geometry, Conformation, and Absolute Configuration
No single-crystal X-ray diffraction data for 4-(1-Fluorocyclobutyl)benzaldehyde is available in the current scientific literature. Such a study would be essential to definitively determine its molecular geometry, including bond lengths, bond angles, and the conformation of the fluorocyclobutyl ring relative to the benzaldehyde (B42025) moiety. Furthermore, for chiral crystals, single-crystal X-ray diffraction could establish the absolute configuration.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing is not possible. However, based on the functional groups present, one could anticipate the potential for various interactions.
The molecule possesses a carbonyl oxygen and various C-H bonds, which could act as hydrogen bond acceptors and donors, respectively. This could lead to the formation of C-H⋯O hydrogen bonds, which are common motifs in the crystal packing of benzaldehyde derivatives.
Interactions involving the aromatic ring, such as C-H⋯π contacts, where a C-H bond from a neighboring molecule interacts with the π-system of the benzene (B151609) ring, could also play a role in the supramolecular assembly.
The fluorine atom on the cyclobutyl group is expected to influence the crystal packing through electrostatic interactions, potentially participating in C-H⋯F or other fluorine-involved non-covalent interactions. The electron-withdrawing nature of the fluorine and aldehyde groups would also modulate the electrostatic potential of the molecule, thereby influencing how the molecules arrange in the solid state.
Polymorphism and Crystallization Studies
There are no published studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial aspect of solid-state chemistry. Investigating different crystallization conditions could potentially yield different polymorphs with distinct physical properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in predicting the outcomes of chemical reactions and understanding their underlying mechanisms.
DFT calculations can effectively model the transition states of competing reaction pathways, allowing for the prediction of selectivity. For instance, in reactions involving electrophilic aromatic substitution on the benzaldehyde (B42025) ring, DFT can determine whether an incoming electrophile will preferentially add to the ortho, meta, or para position relative to the aldehyde and fluorocyclobutyl groups. The calculated energy barriers for each pathway reveal the most kinetically favorable product. While no specific studies on 4-(1-Fluorocyclobutyl)benzaldehyde are available, DFT has been used to study the stereoselective [2 + 2] cycloaddition of aryl(alkyl)ketenes and electron-deficient benzaldehydes, where the calculations successfully identified the rate- and stereoselectivity-determining step. nih.gov
By mapping the potential energy surface of a reaction, DFT can elucidate the step-by-step mechanism. This includes identifying intermediates and, crucially, the transition states that connect them. For reactions involving the aldehyde group, such as nucleophilic addition, DFT can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and any subsequent steps. Studies on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole have utilized DFT to identify three distinct transition states, corresponding to hydrogen transfer, internal rearrangement, and the final elimination of a water molecule to form a Schiff base. researchgate.netresearchgate.net This level of detail is critical for understanding how a reaction proceeds and for designing more efficient synthetic routes.
DFT provides various reactivity indices that help in identifying the most reactive sites within a molecule. These include the Fukui function, which indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. For this compound, these indices would likely highlight the carbonyl carbon as a primary site for nucleophilic attack and the aromatic ring as susceptible to electrophilic substitution, with the directing effects of the substituents influencing the precise location. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is another key aspect, where the shapes and energies of these orbitals indicate the regions of the molecule most likely to donate or accept electrons. acs.org
Illustrative Reactivity Indices for a Substituted Benzaldehyde
| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |
|---|---|---|
| Carbonyl Carbon | 0.25 | 0.05 |
| Carbonyl Oxygen | 0.10 | 0.15 |
| Aromatic C2/C6 | 0.08 | 0.12 |
| Aromatic C3/C5 | 0.12 | 0.09 |
| Aromatic C4 | 0.07 | 0.11 |
Note: This data is for illustrative purposes for a generic substituted benzaldehyde and does not represent this compound.
The 1-fluorocyclobutyl group is expected to exert an electron-withdrawing effect due to the high electronegativity of the fluorine atom. DFT calculations can quantify the impact of this group on the electronic properties of the benzaldehyde moiety. This includes its effect on the acidity of the aldehydic proton, the electrophilicity of the carbonyl carbon, and the activation or deactivation of the aromatic ring towards electrophilic substitution. By comparing the calculated properties of this compound with those of unsubstituted benzaldehyde, the influence of the fluorinated substituent can be precisely determined. Studies on other substituted benzaldehydes have shown that electron-withdrawing groups can significantly alter reaction energy profiles. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, provide a detailed picture of the electronic structure and bonding within a molecule. emerginginvestigators.org These calculations can determine properties such as atomic charges, bond orders, and dipole moments. For this compound, these calculations would reveal the polarization of the C-F and C=O bonds and the distribution of electron density across the aromatic system. This information is fundamental to understanding the molecule's reactivity and physical properties.
Illustrative Calculated Electronic Properties for a Substituted Benzaldehyde
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 3.5 |
| Mulliken Charge on Carbonyl Carbon | +0.45 |
| Mulliken Charge on Carbonyl Oxygen | -0.55 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
Note: This data is for illustrative purposes for a generic substituted benzaldehyde and does not represent this compound.
Molecular Modeling and Simulation Approaches for Conformational Analysis and Intermolecular Interactions
Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are used to explore the conformational landscape of a molecule and its interactions with other molecules. For this compound, conformational analysis would focus on the rotation of the fluorocyclobutyl group relative to the phenyl ring and the orientation of the aldehyde group. These simulations can identify the lowest energy conformers, which are the most likely to be present at a given temperature. Furthermore, molecular dynamics simulations can model the interactions of the molecule with solvent molecules or with a biological receptor, providing insights into its solubility and potential biological activity. The introduction of fluorinated groups can significantly influence conformational behavior and intermolecular interactions. nih.gov
Mechanistic Studies of Chemical Transformations Involving 4 1 Fluorocyclobutyl Benzaldehyde
Comprehensive Reaction Mechanisms for Aldehyde Functional Group Transformations
The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of transformations. The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl group. wikipedia.org This process generally follows a two-step mechanism: initial attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com
Nucleophilic Addition Reactions: The fundamental mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an acidic workup, yields the final alcohol product. libretexts.org
Step 1: Nucleophilic Attack RCHO + Nu⁻ → RCH(Nu)O⁻
Step 2: Protonation RCH(Nu)O⁻ + H⁺ → RCH(Nu)OH wikipedia.org
For 4-(1-Fluorocyclobutyl)benzaldehyde, the 1-fluorocyclobutyl group at the para position exerts a mild electron-withdrawing effect, which can slightly enhance the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), thus facilitating nucleophilic attack.
Key transformations proceeding through this mechanism include:
Reduction: The reduction of the aldehyde to a primary alcohol, 4-(1-Fluorocyclobutyl)benzyl alcohol, can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) as the nucleophile. numberanalytics.com
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of secondary alcohols. masterorganicchemistry.com
Cyanohydrin Formation: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis. libretexts.org
Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes form hemiacetals and subsequently acetals. The hemiacetal is formed via nucleophilic attack by the alcohol. wikipedia.org This reaction is reversible.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. numberanalytics.com Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent. The oxidation mechanism generally involves the formation of a hydrate (B1144303) intermediate, which is then attacked by the oxidant. numberanalytics.com The electron-withdrawing nature of the substituent in this compound can increase the rate of oxidation by stabilizing the intermediate. numberanalytics.com
Condensation Reactions: Reactions like the Aldol (B89426) and Wittig reactions are also central to aldehyde chemistry.
Aldol Reaction: In the presence of a base or acid, aldehydes with α-hydrogens can undergo self-condensation. However, benzaldehydes, lacking α-hydrogens, act as electrophilic partners in crossed-aldol reactions with other enolizable carbonyl compounds. wikipedia.org
Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. An organophosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. libretexts.org
| Reaction Type | Reagent(s) | Product Type | General Mechanism |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Nucleophilic addition of hydride numberanalytics.com |
| Grignard Reaction | R-MgX | Secondary Alcohol | Nucleophilic addition of an alkyl/aryl group masterorganicchemistry.com |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Formation of hydrate followed by oxidation numberanalytics.com |
| Wittig Reaction | Ph₃P=CHR' | Alkene | Nucleophilic attack by ylide, cycloaddition-elimination libretexts.org |
| Acetal Formation | R'OH, H⁺ catalyst | Acetal | Nucleophilic addition of alcohol, followed by substitution wikipedia.org |
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic studies of aldehyde reactions provide crucial insights into reaction mechanisms and the factors that control reaction speed. The rate of reaction for this compound will be influenced by the concentration of reactants, temperature, solvent, and the presence of catalysts. numberanalytics.comncert.nic.in
For many nucleophilic additions to benzaldehydes, the initial attack of the nucleophile on the carbonyl carbon is the rate-determining step (RDS). saskoer.ca This is particularly true for reactions with strong, irreversible nucleophiles. In these cases, the reaction rate is typically first-order with respect to both the aldehyde and the nucleophile. rsc.org
However, for reactions involving weaker nucleophiles or when the second step (e.g., dehydration of a carbinolamine intermediate) is slow, the RDS can shift. For instance, in the formation of imines and related derivatives from benzaldehydes (e.g., phenylhydrazone formation), the RDS is pH-dependent. Under slightly acidic conditions, the nucleophilic attack is rate-determining, while under neutral or basic conditions, the dehydration of the carbinolamine intermediate becomes the RDS. scite.ai
| Reaction | Typical Rate Law | Common Rate-Determining Step (RDS) | Influence of 4-(1-Fluorocyclobutyl) Group |
| Hydride Reduction (NaBH₄) | Rate = k[Aldehyde][NaBH₄] | Nucleophilic attack of hydride | Rate acceleration due to increased electrophilicity |
| Cyanohydrin Formation | Rate = k[Aldehyde][CN⁻] | Nucleophilic attack of cyanide | Rate acceleration |
| Benzoin Condensation | Rate = k[Aldehyde]²[CN⁻] | Attack of cyanohydrin anion on a second aldehyde molecule | Rate acceleration |
| Phenylhydrazone Formation (pH < 5) | Rate = k[Aldehyde][Hydrazine] | Nucleophilic attack of hydrazine (B178648) scite.ai | Rate acceleration |
| Phenylhydrazone Formation (pH > 7) | Rate = k[Carbinolamine][H⁺] | Acid-catalyzed dehydration of intermediate scite.ai | Minimal direct effect on this step |
Studies on the oxidation of substituted benzaldehydes have shown that the reaction rate is sensitive to the nature of the substituent on the aromatic ring. acs.org Electron-withdrawing groups generally increase the rate of oxidation. numberanalytics.com Therefore, this compound is expected to undergo oxidation at a faster rate than unsubstituted benzaldehyde.
Elucidation of Stereochemical Outcomes and Strategies for Stereochemical Control
When nucleophilic addition to the prochiral carbonyl group of this compound generates a new stereocenter, the product can exist as a pair of enantiomers. In the absence of any chiral influence, a racemic mixture (a 50:50 mixture of both enantiomers) will be formed. Controlling the stereochemical outcome of such reactions is a major goal in modern organic synthesis.
Several strategies can be employed to achieve stereochemical control:
Substrate Control: This strategy relies on an existing stereocenter within the reacting molecule to direct the approach of the incoming nucleophile. youtube.com This is not directly applicable to this compound itself but would be relevant if the nucleophile contained a stereocenter.
Auxiliary Control: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed. youtube.com For example, a chiral amine could be used to form a chiral enamine intermediate, which then reacts stereoselectively.
Reagent Control: This involves the use of a chiral reagent, where the stereochemistry is dictated by the reagent itself. For instance, reductions with chiral borane (B79455) reagents can deliver a hydride ion to one face of the carbonyl group preferentially.
Catalyst Control: This is one of the most powerful methods for achieving enantioselectivity. A small amount of a chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl oxygen, activating the aldehyde and simultaneously shielding one of its faces from nucleophilic attack.
Organocatalysis: Chiral amines can catalyze reactions by forming chiral enamine or iminium ion intermediates. For example, the photochemical α-alkylation of aldehydes can be rendered enantioselective through the use of chiral secondary amine catalysts that form photoactive chiral enamines. acs.org
Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric reactions. For example, the enantioselective addition of diethylzinc (B1219324) to benzaldehyde can be catalyzed by titanium(IV) complexes of chiral diol ligands, derived from carbohydrates, achieving high yields and enantioselectivities. mdpi.com
A recent strategy for controlling stereochemistry involves the post-Ugi functionalization of 2-oxo-aldehyde-derived adducts. This approach installs and defines a stereocenter after the main reaction, for example, through an asymmetric electrophilic fluorination promoted by cinchona alkaloids. beilstein-journals.org
| Strategy | Description | Example Application for Aldehydes |
| Auxiliary Control | A temporary chiral group directs the reaction. youtube.com | Reaction of an aldehyde with a chiral hydrazine to form a chiral hydrazone, followed by diastereoselective addition and removal of the auxiliary. |
| Catalyst Control (Organocatalysis) | A chiral organic molecule (e.g., a proline derivative) catalyzes the reaction. | Enantioselective aldol reaction between an aldehyde and a ketone. |
| Catalyst Control (Metal-based) | A chiral ligand coordinates to a metal center to form an asymmetric catalyst. mdpi.com | Asymmetric hydrogenation of an alkene formed from a Wittig reaction, using a chiral Rhodium or Ruthenium catalyst. |
| Photochemical Control | Chiral enamines derived from aldehydes participate in photoinduced, stereoselective reactions. acs.org | Enantioselective α-alkylation of aldehydes with organic halides under photochemical conditions. acs.org |
Derivatization and Analog Development for Advanced Chemical Research Applications
Synthesis of Complex Organic Molecules Incorporating the 4-(1-Fluorocyclobutyl)benzaldehyde Scaffold
The aldehyde group is one of the most versatile functional groups in organic synthesis, acting as a gateway to a vast array of chemical transformations. The this compound scaffold can be readily incorporated into larger, more complex molecular architectures through established synthetic methodologies. The reactivity of the aldehyde allows for carbon-carbon and carbon-heteroatom bond formation, enabling significant structural elaboration.
Key synthetic transformations starting from the this compound scaffold include:
Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a fundamental method for introducing nitrogen-containing functional groups.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a powerful tool for extending carbon chains and creating unsaturated systems. The geometry of the resulting double bond can often be controlled by the choice of reagents and reaction conditions.
Condensation Reactions: Aldol (B89426) and Knoevenagel condensations allow for the formation of new carbon-carbon bonds. For instance, reaction with β-ketonitriles can yield α,β-unsaturated keto-nitriles, which are themselves versatile synthetic intermediates. mdpi.com A three-component reaction between a β-ketonitrile, 4-fluorobenzaldehyde (B137897) (as an analog), and a secondary cyclic amine has been shown to proceed smoothly in refluxing acetonitrile. mdpi.com
Grignard and Organolithium Additions: The nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (e.g., 4-(1-Fluorocyclobutyl)benzoic acid) using various oxidizing agents. This acid can then be converted to esters, amides, or other acid derivatives. The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-documented transformation. researchgate.net
The following table summarizes representative synthetic reactions that can be applied to the this compound scaffold, based on established methodologies for other benzaldehyde (B42025) derivatives.
| Reaction Type | Reagents/Conditions | Product Class | Reference Example |
|---|---|---|---|
| Reductive Amination | R¹R²NH, NaBH(OAc)₃, CH₂Cl₂ | Substituted Benzylamines | General Method |
| Wittig Reaction | Ph₃P=CHR, THF | Styrene (B11656) Derivatives | General Method |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine, EtOH, Reflux | Dicyanostyrene Derivatives | mdpi.com |
| Grignard Addition | RMgBr, Et₂O; then H₃O⁺ | Secondary Alcohols | General Method |
| Oxidation | KMnO₄ or CrO₃ | Benzoic Acids | researchgate.net |
| Nucleophilic Substitution | Secondary Amine, MeCN, Reflux | α-Arylidene-β-ketonitriles | mdpi.com |
The incorporation of this scaffold is particularly relevant in medicinal chemistry. For example, the related 4-(diethylamino)benzaldehyde (B91989) scaffold has been extensively used as a basis for developing inhibitors of aldehyde dehydrogenases (ALDH), enzymes that are overexpressed in certain cancer types. nih.govresearchgate.net By synthesizing analogs based on the this compound core, researchers can create new chemical entities for screening against various biological targets.
Investigation of Structure-Reactivity Relationships in Novel Derivatives
Electronic Effects: The fluorine atom is highly electronegative, exerting a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the cyclobutyl ring and the benzene (B151609) ring to the aldehyde group. This increased electrophilicity at the carbonyl carbon can enhance its reactivity towards nucleophiles compared to non-fluorinated analogs. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can influence reaction kinetics, for example in hemiaminal formation where they can reduce the formation yield. mdpi.com
The interplay between these electronic and steric factors can be systematically investigated by synthesizing a library of derivatives and studying their reaction kinetics. For instance, comparing the rates of oxidation or reduction for a series of benzaldehydes with different para-substituents (e.g., tert-butyl, cyclobutyl, 1-fluorocyclobutyl) would allow for the deconvolution of these effects.
| Substituent Feature | Predicted Effect on Aldehyde Reactivity | Rationale | Supporting Principle from Literature |
|---|---|---|---|
| Fluorine (Inductive Effect) | Increase | Electron-withdrawing nature increases the electrophilicity of the carbonyl carbon. | Electron-withdrawing groups affect reaction rates in substituted benzaldehydes. mdpi.com |
| Cyclobutyl Group (Steric Effect) | Decrease | Bulky group can hinder the approach of nucleophiles to the carbonyl center. | Steric occlusion from substituents is a known cause of decreased reactivity. nih.gov |
| Aromatic Ring Position (para) | Moderate | Substituents at the para-position have less direct steric impact than those at the ortho-position. | Para-substituents have negligible effects on relative rates in some reductions. nih.gov |
Exploration of this compound as a Chemical Precursor for Radiochemical Synthesis Research (e.g., for novel imaging probe development)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel PET probes is a major focus of radiopharmaceutical research. The this compound structure is an attractive precursor for developing such probes.
The key advantage of this scaffold is the potential to introduce the ¹⁸F isotope directly into the fluorocyclobutyl group. This would create a ¹⁸F-labeled building block, [¹⁸F]this compound, which can then be used in subsequent synthetic steps to build a final PET tracer. This strategy is often preferred over late-stage fluorination, which can be challenging.
The synthesis of ¹⁸F-labeled intermediates is a well-established field. For example, 4-[¹⁸F]fluorobenzaldehyde has been synthesized from precursors like trimethylammoniumbenzaldehyde triflate via nucleophilic substitution with [¹⁸F]fluoride. xml-journal.netosti.gov The synthesis typically involves eluting cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge, azeotropic drying to remove water, and then reacting it with the precursor in an organic solvent at elevated temperatures. xml-journal.netresearchgate.net
For the synthesis of [¹⁸F]this compound, a similar strategy could be envisioned. A suitable precursor would be a compound such as 4-(1-hydroxycyclobutyl)benzaldehyde or a derivative where the hydroxyl group is converted into a better leaving group (e.g., tosylate, mesylate, or triflate). Nucleophilic substitution with [¹⁸F]fluoride, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, would yield the desired ¹⁸F-labeled product.
| Parameter | Description | Example from Analogous Syntheses |
|---|---|---|
| Isotope | Fluorine-18 (¹⁸F) | Most widely used PET radionuclide. researchgate.net |
| Precursor Strategy | Nucleophilic substitution on a cyclobutyl ring with a leaving group (e.g., tosylate, triflate). | Synthesis of 4-[¹⁸F]fluorobenzaldehyde from a trimethylammonium triflate precursor. xml-journal.netosti.gov |
| Fluorination Reagent | [K⁺⊂K₂₂₂]¹⁸F⁻ | Standard for activating [¹⁸F]fluoride for nucleophilic substitution. uni-mainz.de |
| Solvent | Acetonitrile (MeCN) or Dimethyl sulfoxide (B87167) (DMSO) | Commonly used polar aprotic solvents for radiofluorination. uni-mainz.de |
| Reaction Time | 5-20 minutes | Rapid reactions are necessary due to the short half-life of ¹⁸F (109.7 min). uni-mainz.de |
| Radiochemical Yield (RCY) | Variable (target >25%) | Yields for two-step syntheses of other tracers are often in this range. uni-mainz.de |
Once synthesized, the [¹⁸F]this compound can be rapidly conjugated to a targeting vector (e.g., an amine-containing biomolecule via reductive amination) to produce a final PET imaging probe for visualizing biological processes in vivo. researchgate.net The development of such novel probes is essential for advancing the diagnosis and understanding of various diseases.
Q & A
Basic: What are the key synthetic pathways for 4-(1-Fluorocyclobutyl)benzaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclobutane ring fluorination followed by coupling to a benzaldehyde moiety. A common approach is fluorination of cyclobutane precursors (e.g., using Selectfluor®) under anhydrous conditions, followed by Suzuki-Miyaura cross-coupling with 4-bromobenzaldehyde derivatives . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Temperature control : 80–100°C for fluorination to avoid side reactions.
- Solvent choice : THF or DMF for solubility and stability of intermediates.
Data from analogous compounds (e.g., 4-(4-bromobenzyloxy)-benzaldehyde) suggest yields improve with excess K₂CO₃ (2.0 eq.) and reflux in acetone .
Advanced: How does the fluorinated cyclobutyl substituent influence the electronic and steric properties of benzaldehyde derivatives?
Answer:
The 1-fluorocyclobutyl group introduces:
- Electron-withdrawing effects : Fluorine increases electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
- Steric hindrance : The cyclobutane ring’s rigidity restricts rotation, potentially altering crystal packing or biomolecular binding.
Comparative studies of 4-(1-chlorocyclobutyl)benzaldehyde show lower electrophilicity, highlighting fluorine’s unique electronic effects . Computational modeling (DFT) is recommended to quantify these properties.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹⁹F NMR to confirm fluorination (δ ~ -180 ppm for cyclobutyl-F) and ¹H NMR for aldehyde proton (δ ~ 10 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment. Gas chromatography (GC) under N₂ is advised for air-sensitive analogs .
Advanced: How can researchers resolve contradictions in reported reactivity data for fluorinated benzaldehydes?
Answer:
Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than non-polar solvents.
- Impurity profiles : Trace bromine or chlorine in precursors (e.g., 4-(bromomethyl)benzaldehyde) can alter reactivity .
Methodological solutions :
Reproduce experiments under strictly anhydrous conditions.
Use LC-MS to identify side products.
Cross-reference with structurally similar compounds (e.g., 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde) to isolate substituent effects .
Basic: What safety protocols are essential when handling this compound?
Answer:
While toxicological data are limited, protocols for analogous aldehydes include:
- Eye/Skin exposure : Immediate flushing with water (15+ minutes) and medical consultation .
- Inhalation : Use fume hoods with airflow >0.5 m/s.
- Storage : Under N₂ at -20°C to prevent oxidation .
Advanced: What strategies are effective for studying the biomolecular interactions of this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Model cyclobutyl-fluorine interactions with hydrophobic binding pockets.
Studies on 4-hydroxybenzaldehyde’s inhibition of COX-2 provide a template for experimental design .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Detailed reaction logs : Document catalyst batches, solvent drying methods, and ambient humidity.
- Intermediate characterization : Validate each step via TLC or LC-MS.
- Standardized workup : Use identical extraction and drying protocols (e.g., Na₂SO₄ for organic layers) .
Advanced: What role does the fluorine atom play in the stability of this compound under varying pH conditions?
Answer:
Fluorine’s electronegativity stabilizes the compound in acidic conditions by reducing aldehyde protonation. In basic media (pH > 10), the cyclobutane ring may undergo strain-driven hydrolysis. Stability assays in buffers (pH 2–12) with UV-Vis monitoring are recommended, referencing degradation patterns of 3-fluoro-4-hydroxybenzaldehyde .
Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Intermediate in antiviral agents : The aldehyde group enables Schiff base formation with amine-containing pharmacophores.
- Fluorine as a bioisostere : Mimics hydroxyl groups in target binding while improving metabolic stability .
Advanced: How can substituent effects on this compound be systematically evaluated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
